molecular formula C14H11NO3 B12287188 (R)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione

(R)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione

Cat. No.: B12287188
M. Wt: 241.24 g/mol
InChI Key: VNCCQSJPZUPNPD-UHFFFAOYSA-N
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Description

(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine-2,5-diones. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the naphthylmethyl group and the oxazolidine ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione typically involves the reaction of a naphthylmethylamine derivative with a suitable oxazolidine-2,5-dione precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthylmethyl ketones, while reduction could produce naphthylmethyl alcohols.

Scientific Research Applications

(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione
  • 4-(2-Naphthylmethyl)oxazolidine-2,5-dione (racemic mixture)
  • 4-(2-Phenylmethyl)oxazolidine-2,5-dione

Uniqueness

(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration and the presence of the naphthylmethyl group. This configuration can result in distinct biological activities and chemical reactivity compared to its racemic or other chiral counterparts.

Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

4-(naphthalen-2-ylmethyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C14H11NO3/c16-13-12(15-14(17)18-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2,(H,15,17)

InChI Key

VNCCQSJPZUPNPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC3C(=O)OC(=O)N3

Origin of Product

United States

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